Leritrelvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leritrelvir is a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease. It has been developed as an oral small molecular drug for the treatment of mild to moderate COVID-19 infection. This compound has shown promising antiviral activities against various SARS-CoV-2 variants and has been approved for marketing with conditions by the China National Medical Products Administration .
Métodos De Preparación
The synthesis of Leritrelvir involves multiple steps, including the formation of the α-ketoamide moiety and the incorporation of peptidomimetic structures. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Leritrelvir undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the α-ketoamide moiety.
Reduction: Reduction reactions can occur at specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Leritrelvir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying α-ketoamide based peptidomimetic inhibitors.
Biology: The compound is used to investigate the inhibition of viral proteases and the resulting effects on viral replication.
Medicine: this compound is being developed as a therapeutic agent for COVID-19, with clinical trials demonstrating its efficacy and safety.
Industry: The compound’s production and formulation are of interest to the pharmaceutical industry for large-scale manufacturing and distribution .
Mecanismo De Acción
Leritrelvir acts as a main protease inhibitor that hinders the cleavage of viral precursor proteins, thereby inhibiting the replication of SARS-CoV-2. The compound targets the main protease (Mpro) of the virus, which is essential for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively disrupts the viral life cycle and reduces viral load .
Comparación Con Compuestos Similares
Leritrelvir is similar to other protease inhibitors such as nirmatrelvir, which is part of the combination therapy Paxlovid. this compound has shown improved pharmacokinetics and can be used without the co-administration of ritonavir, which is required for nirmatrelvir. This makes this compound a more convenient and potentially safer option for patients. Other similar compounds include remdesivir and molnupiravir, which also target viral replication but through different mechanisms .
Propiedades
Fórmula molecular |
C31H44F3N5O6 |
---|---|
Peso molecular |
639.7 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
ICGMMLTUQDVAST-HEZDJTGRSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
SMILES canónico |
C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.